

1-Benzhydryl-3-(methoxymethyl)azetidine

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzhydryl-3-(methoxymethyl)azetidine
Cat. No.:	B2484712

[Get Quote](#)

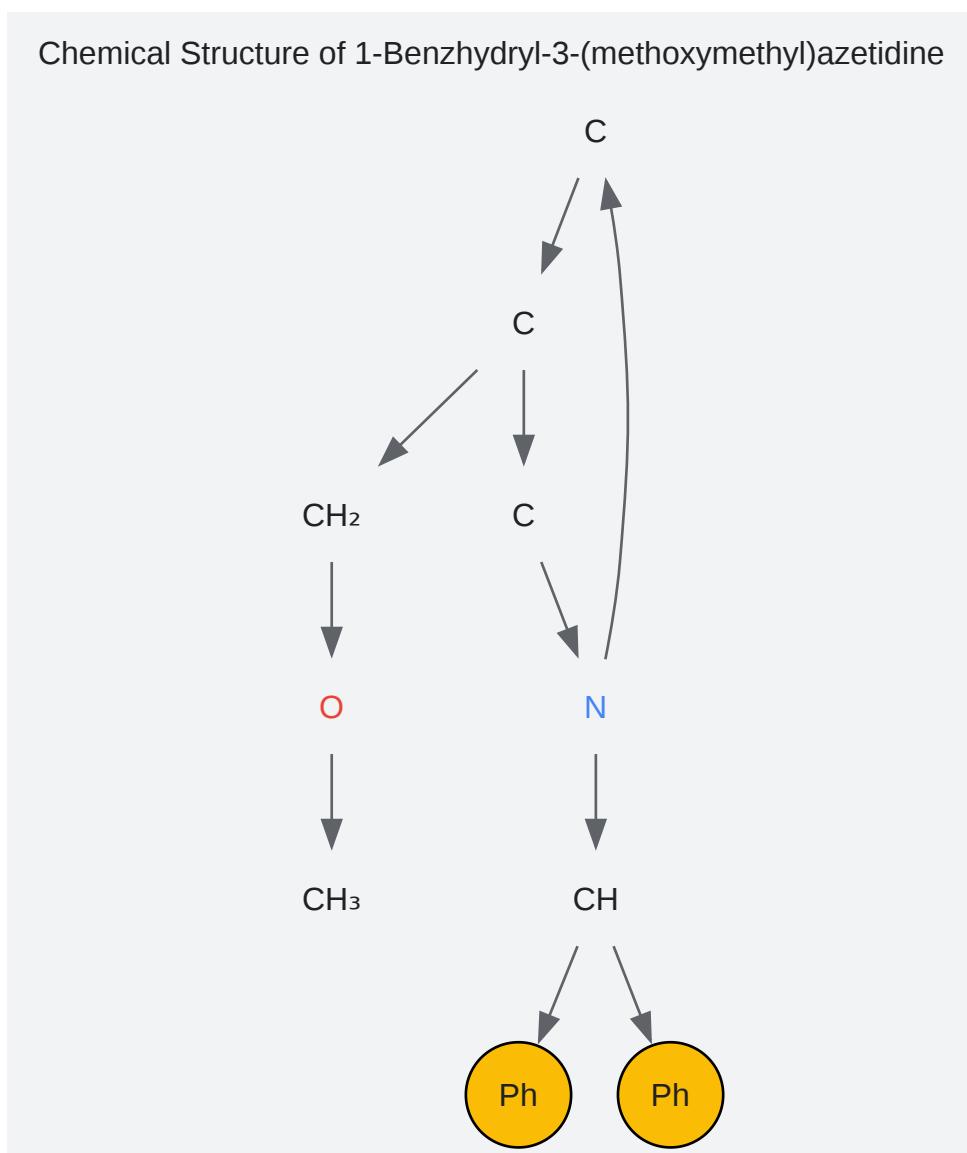
An In-Depth Technical Guide to 1-Benzhydryl-3-(methoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Benzhydryl-3-(methoxymethyl)azetidine**, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore a robust synthetic route, and discuss its potential biological significance based on the activities of structurally related molecules.

Chemical Structure and Nomenclature

The foundational step in understanding any molecule is to elucidate its structure and assign a systematic name that unambiguously describes its atomic arrangement.


Chemical Structure

1-Benzhydryl-3-(methoxymethyl)azetidine is a substituted azetidine. The core of the molecule is a four-membered saturated heterocycle containing one nitrogen atom, known as an azetidine ring. This ring is substituted at two positions:

- Position 1 (the nitrogen atom): A benzhydryl group, which consists of two phenyl rings attached to a single methylene carbon, is bonded to the nitrogen atom.
- Position 3: A methoxymethyl group (-CH₂OCH₃) is attached to the third carbon of the azetidine ring.

The chemical formula for this compound is C₁₈H₂₁NO, and it has a molecular weight of 267.37 g/mol .^[1] The unique three-dimensional arrangement of the strained azetidine ring, coupled with the bulky benzhydryl group, imparts specific conformational properties that are crucial for its interaction with biological targets.

Visualization of the Chemical Structure:

[Click to download full resolution via product page](#)

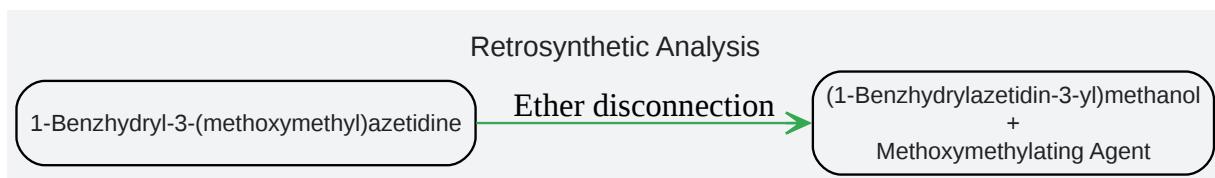
Caption: 2D representation of **1-Benzhydryl-3-(methoxymethyl)azetidine**.

IUPAC Nomenclature

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1-(diphenylmethyl)-3-(methoxymethyl)azetidine.[2][3]

The naming process is as follows:

- Identify the parent heterocycle: The four-membered nitrogen-containing ring is "azetidine".
- Identify the principal functional group: In this case, there are no functional groups that would be named as a suffix.
- Identify and name the substituents:
 - At position 1 (the nitrogen atom), there is a diphenylmethyl group, also commonly known as a benzhydryl group.
 - At position 3, there is a methoxymethyl group.
- Number the parent ring: The nitrogen atom is assigned position 1.
- Assemble the name: The substituents are listed alphabetically, preceded by their locants.


Synthesis and Purification

A plausible and efficient method for the synthesis of **1-Benzhydryl-3-(methoxymethyl)azetidine** is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be synthesized from the precursor, (1-benzhydrylazetidin-3-yl)methanol. The key disconnection is the ether linkage.

Retrosynthetic Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **1-Benzhydryl-3-(methoxymethyl)azetidine** from the readily available starting material, (1-benzhydrylazetidin-3-yl)methanol.[4][5]

Materials:

- (1-Benzhydrylazetidin-3-yl)methanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane in the presence of a Lewis acid
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- Deprotonation of the Alcohol:
 - To a solution of (1-benzhydrylazetidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
 - Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium alkoxide intermediate.
- Ether Formation:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add chloromethyl methyl ether (1.1 eq) to the stirred suspension.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Extraction:
 - Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
 - Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **1-Benzhydryl-3-(methoxymethyl)azetidine**.

Self-Validating System for Protocol Integrity

The success of this synthesis can be validated at each stage:

- Reaction Monitoring: TLC analysis should show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.
- Spectroscopic Analysis: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is not readily available in the public domain, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Spectroscopic Data

^1H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, N-CH(Ph)₂), 3.60-3.50 (m, 2H, azetidine-CH₂), 3.40 (s, 3H, O-CH₃), 3.30-3.20 (m, 2H, azetidine-CH₂), 2.80-2.70 (m, 1H, azetidine-CH)

^{13}C NMR (CDCl₃, 100 MHz)

δ (ppm): 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (N-CH(Ph)₂), 75.0 (O-CH₂-), 59.0 (O-CH₃), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH)

Mass Spectrometry (ESI+)

m/z: 268.16 [M+H]⁺

Potential Applications and Biological Activity

The azetidine motif is a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets. The N-benzhydryl group is a common feature in many biologically active compounds, often conferring activity at various receptors in the central nervous system.

While specific biological data for **1-Benzhydryl-3-(methoxymethyl)azetidine** is not published, we can infer its potential from related compounds:

- CNS Activity: Many N-benzhydryl derivatives exhibit activity as dopamine reuptake inhibitors, antihistamines, or anticholinergics. The benzhydryl moiety is a key pharmacophore in drugs

like modafinil and pipradrol.

- Enzyme Inhibition: Substituted azetidines have been explored as inhibitors for a wide range of enzymes.[6]
- Antibacterial Agents: The azetidine ring is a core component of some carbapenem antibiotics.[7]

The methoxymethyl substituent at the 3-position can modulate the molecule's polarity, solubility, and metabolic stability, potentially fine-tuning its pharmacokinetic and pharmacodynamic properties. Therefore, **1-Benzhydryl-3-(methoxymethyl)azetidine** represents a promising lead compound for further investigation in drug discovery programs targeting a variety of diseases.

Conclusion

1-Benzhydryl-3-(methoxymethyl)azetidine is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a systematic approach to its nomenclature, a plausible and detailed synthetic protocol, and an estimation of its spectroscopic properties. The exploration of the biological activities of this and related compounds is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. The Williamson Ether Synthesis [cs.gordon.edu]
2. iupac.org [iupac.org]
3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
4. chem.libretexts.org [chem.libretexts.org]
5. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Benzhydryl-3-(methoxymethyl)azetidine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2484712#1-benzhydryl-3-methoxymethyl-azetidine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com